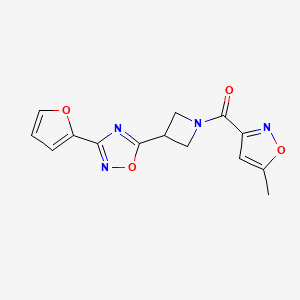
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar thiazolyl acetamide derivatives involves several steps, starting from base compounds through to the final product. Compounds with related structures have been synthesized through various methods, including reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides and other methods involving carbodiimide condensation catalysis for obtaining thiadiazol-yl acetamide derivatives (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiazolyl acetamide derivatives has been extensively characterized using various spectroscopic techniques. For instance, compounds structurally similar to the chemical name have been confirmed by 1H NMR, IR, and Mass spectra, providing insight into their structural integrity and stability (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, exhibiting interesting reactivity profiles due to the presence of functional groups such as thiazole, acetamide, and fluoro-phenyl. The reactivity can be influenced by substituents on the thiazole ring or the nature of the acetamide linkage, leading to a variety of products with potential biological activity (Incerti et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are key to understanding their behavior in different environments. Crystallographic studies provide detailed information about the molecular conformation and packing in the solid state, which is crucial for designing materials with specific physical properties (Ping, 2007).
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for predicting the behavior of these compounds in chemical reactions or biological environments. Studies on related compounds have determined their pKa values, providing insights into their protonation states, which affect their interaction with biological molecules and their solubility (Duran & Canbaz, 2013).
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrates promising antibacterial activities against various bacteria strains, highlighting the potential of thiazole derivatives as leads in designing new antibacterial agents (Lu et al., 2020). Similarly, studies on sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have showcased significant antimicrobial activity, further underscoring the potential of these compounds in developing new antimicrobial agents (Badiger et al., 2013).
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. For instance, research on 5-methyl-4-phenyl thiazole derivatives as anticancer agents revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines, offering insights into the design of new anticancer drugs (Evren et al., 2019).
Anti-inflammatory Activity
Compounds with thiazole frameworks have shown significant anti-inflammatory activity. A study synthesizing novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides highlighted their potential as anti-inflammatory agents (Sunder & Maleraju, 2013).
Optoelectronic Properties
Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated, revealing potential applications in materials science, particularly in the development of conducting polymers for electronic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c1-13-6-8-23(9-7-13)18(25)12-26-11-17(24)22-19-21-16(10-27-19)14-2-4-15(20)5-3-14/h2-5,10,13H,6-9,11-12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACKQDAVZXWMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)
![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)
![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)
![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)


![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)